(2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Description
Historical Context and Discovery of (2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
The historical development of this compound emerges from the broader context of chalcone chemistry and nitrile-containing organic compounds that gained prominence throughout the twentieth century. The foundational understanding of chalcone structures, which share structural similarities with this compound, dates back to the late 1800s when chalcones were initially manufactured in research laboratories. The term chalcone itself originates from the Greek word "chalcos," meaning bronze, reflecting the characteristic coloration of many compounds in this chemical family.
The specific discovery and synthesis of this compound represents a culmination of advances in both chalcone synthetic methodology and nitrile chemistry. Naturally occurring chalcones were not successfully separated until 1910, marking a pivotal moment in the understanding of these aromatic systems. The development of synthetic approaches to create complex chalcone-like structures, including those incorporating nitrile functionalities, evolved through the application of classical organic synthesis techniques such as the Claisen-Schmidt condensation reaction.
The synthesis of this particular compound likely emerged from research efforts aimed at combining the beneficial properties of hydroxyphenyl systems with the reactivity and synthetic utility of nitrile-containing frameworks. The incorporation of the 4,4-dimethyl-3-oxopentanenitrile moiety represents a sophisticated approach to molecular design, as compounds featuring this structural element have demonstrated significant utility in pharmaceutical development, particularly in creating compounds with anti-inflammatory and analgesic properties.
Research investigations into this compound's synthesis have established that it can be produced through condensation reactions involving 4-hydroxybenzaldehyde and appropriate nitrile-containing starting materials. The development of efficient synthetic methodologies for preparing such compounds has been driven by their potential applications across multiple scientific disciplines, including medicinal chemistry, materials science, and agricultural chemistry.
Nomenclature Classification and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions and provides crucial structural information encoded within its chemical name. The compound is officially registered under Chemical Abstracts Service number 150300-51-9, establishing its unique identity within chemical databases worldwide.
The molecular formula C₁₄H₁₅NO₂ indicates a compound containing fourteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 229.28 grams per mole. The structural complexity is further elucidated through various molecular identifiers, including the International Chemical Identifier key BDKGQXNLVUZZRR-DHZHZOJOSA-N and the simplified molecular-input line-entry system code CC(C)(C)C(/C(C#N)=C/C1=CC=C(O)C=C1)=O.
The nomenclature reveals several critical structural features that define the compound's chemical behavior and potential applications. The designation "(2E)" indicates the stereochemical configuration around the carbon-carbon double bond, specifying the trans-arrangement of substituents. This geometric configuration significantly influences the compound's three-dimensional structure and consequently affects its chemical reactivity and biological activity.
The "4-hydroxyphenyl" portion identifies an aromatic benzene ring bearing a hydroxyl functional group at the para position, which contributes to the compound's potential for hydrogen bonding interactions and influences its solubility characteristics. The "methylidene" bridge represents a carbon-carbon double bond connection that links the aromatic system to the pentanenitrile framework, creating an extended conjugated system that affects the compound's electronic properties.
The "4,4-dimethyl-3-oxopentanenitrile" segment describes a five-carbon chain featuring two methyl substituents at the fourth carbon position, a ketone functional group at the third position, and a terminal nitrile group. This structural arrangement creates a highly functionalized framework that provides multiple sites for chemical modification and interaction with biological systems.
Position in Contemporary Organic Chemistry
Within the landscape of contemporary organic chemistry, this compound occupies a significant position as a representative of advanced synthetic organic compounds that bridge multiple chemical families and functional group classes. The compound exemplifies the sophisticated molecular architectures that modern organic chemistry can achieve through strategic application of established synthetic methodologies.
The structural framework of this compound demonstrates the successful integration of chalcone-like features with nitrile chemistry, representing an important class of molecules that combine the beneficial properties of aromatic systems with the versatility of nitrogen-containing functional groups. Nitriles are recognized as crucial functional groups in organic chemistry, serving as analogues to carboxylic acids in terms of their electronic properties and reactivity patterns. The carbon atom in nitrile groups maintains three bonds to an electronegative nitrogen atom and contains a π bond, making nitriles electrophilic and capable of undergoing nucleophilic addition reactions.
Contemporary synthetic approaches to compounds like this compound frequently employ the Claisen-Schmidt condensation reaction, which has been extensively developed and optimized for the preparation of chalcone-like structures. Recent advances in this field include the development of green chemistry approaches using micellar-mediated synthesis, where cationic surfactants such as cetyltrimethylammonium bromide and nonionic surfactants like Tween 80 facilitate chalcone formation under environmentally friendly conditions.
The compound's position within contemporary organic chemistry is further emphasized by its role as a building block for more complex molecular structures. The presence of multiple reactive functional groups, including the hydroxyl, ketone, and nitrile functionalities, enables this compound to serve as a versatile intermediate in organic synthesis. The hydroxyphenyl group can participate in various coupling reactions, the ketone can undergo reduction, oxidation, or condensation reactions, and the nitrile group can be transformed into carboxylic acids, amides, or other nitrogen-containing derivatives.
Modern computational chemistry approaches have enhanced understanding of such compounds' three-dimensional conformations and electronic properties, providing insights into their behavior in various chemical environments. The extended conjugated system present in this compound makes it particularly amenable to theoretical investigation using density functional theory and other quantum mechanical methods.
Research Significance and Applications Overview
The research significance of this compound spans multiple scientific disciplines, reflecting the compound's versatile chemical structure and diverse potential applications. The compound's unique combination of functional groups positions it as a valuable research tool and synthetic intermediate across pharmaceutical development, materials science, and agricultural chemistry applications.
In pharmaceutical development, compounds containing the 4,4-dimethyl-3-oxopentanenitrile structural motif have demonstrated particular significance as intermediates in the synthesis of various pharmaceuticals, especially those targeting anti-inflammatory and analgesic pathways. The hydroxyphenyl component contributes additional therapeutic potential, as phenolic compounds are widely recognized for their antioxidant properties and ability to modulate biological systems through hydrogen bonding interactions.
Recent research has explored the neuroprotective potential of compounds incorporating similar structural features. Studies indicate that derivatives containing hydroxyphenyl groups exhibit significant neuroprotective effects against neurodegenerative diseases by inhibiting amyloid-beta oligomer production and demonstrating antioxidative properties. The compound's ability to cross biological membranes enhances its therapeutic potential, particularly in applications requiring central nervous system penetration.
The applications in organic synthesis represent another crucial area of research significance. The compound serves as a versatile building block for synthesizing more complex molecules, allowing chemists to create tailored compounds for specific applications. The multiple reactive sites present in the molecular structure enable diverse chemical transformations, including nucleophilic additions to the nitrile group, modifications of the hydroxyl functionality, and reactions involving the ketone carbonyl.
Agricultural chemistry applications have identified compounds containing similar structural frameworks as valuable components in the formulation of agrochemicals, contributing to the development of pesticides and herbicides that enhance crop protection and yield. The combination of aromatic and nitrile functionalities often provides compounds with biological activity against various agricultural pests while maintaining acceptable environmental profiles.
Material science applications leverage the compound's extended conjugated system and multiple functional groups for the production of specialty polymers and resins. These materials demonstrate enhanced durability and performance characteristics crucial for manufacturing applications across various industries. The hydroxyl group can participate in polymerization reactions, while the nitrile functionality can undergo various modifications to tune material properties.
| Application Area | Key Properties | Research Focus |
|---|---|---|
| Pharmaceutical Development | Anti-inflammatory, Analgesic, Neuroprotective | Drug Discovery, Mechanism Studies |
| Organic Synthesis | Multiple Reactive Sites, Building Block Utility | Methodology Development, Total Synthesis |
| Agricultural Chemistry | Biological Activity, Environmental Compatibility | Crop Protection, Sustainable Agriculture |
| Materials Science | Conjugated System, Polymerization Potential | Advanced Materials, Performance Enhancement |
Research and development initiatives continue to explore the compound's reactivity and potential applications in new chemical processes, driving innovation across multiple scientific fields. The compound's structural complexity provides researchers with opportunities to investigate fundamental chemical principles while developing practical applications that address contemporary scientific and technological challenges.
Properties
IUPAC Name |
(2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-14(2,3)13(17)11(9-15)8-10-4-6-12(16)7-5-10/h4-8,16H,1-3H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKGQXNLVUZZRR-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC=C(C=C1)O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the condensation of 4-hydroxybenzaldehyde with 4,4-dimethyl-3-oxopentanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Neuroprotective Agents : Recent studies indicate that derivatives of this compound exhibit potential as neuroprotectants. For instance, a hybrid compound incorporating this structure showed significant neuroprotective effects against Alzheimer's disease by inhibiting amyloid-beta oligomer production and demonstrating antioxidative properties .
- Antioxidant Properties : The compound's structure allows it to act as an antioxidant, which is crucial in preventing oxidative stress-related diseases. Its efficacy in scavenging free radicals has been documented in various biological assays .
- Drug Design : The hydroxyl group in the 4-position of the phenyl ring enhances the compound's interaction with biological targets, making it a candidate for further drug development. Its ability to cross the blood-brain barrier enhances its therapeutic potential .
Materials Science Applications
- Organic Synthesis : The compound serves as an intermediate in the synthesis of various organic materials. Its unique structure allows for modifications that lead to new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity .
- Catalysts : Research has shown that compounds with similar structures can act as catalysts in organic reactions, facilitating processes such as esterification and aldol condensation . This application is particularly valuable in green chemistry, where reducing waste and improving efficiency are paramount.
Data Tables
Case Studies
- Neuroprotective Study : A study focused on a hybrid compound derived from (2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile demonstrated significant neuroprotection in cellular models of Alzheimer's disease. The compound exhibited an EC50 value of 27.60 ± 9.4 nM, indicating potent activity against amyloid-beta oligomers .
- Synthesis of Novel Materials : In a recent synthesis project, researchers utilized this compound as a starting material to create novel polymers with enhanced mechanical properties. Modifications to the nitrile group allowed for better polymerization processes and improved material characteristics .
Mechanism of Action
The mechanism of action of (2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with enzymes or receptors, while the nitrile and ketone groups can participate in covalent bonding or coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The compound belongs to a family of α,β-unsaturated carbonyl nitriles with varying aryl substituents. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Electronic Effects
- Hydroxyphenyl (Target compound) : The -OH group is electron-withdrawing via resonance, polarizing the α,β-unsaturated system for nucleophilic attack. Hydrogen bonding may enhance solubility in polar solvents .
- Dimethylaminophenyl (1497445-43-8): The -N(CH₃)₂ group is strongly electron-donating, which may reduce electrophilicity of the conjugated system but improve stability in basic conditions .
- Chlorophenyl (958266-54-1) : The -Cl group is electron-withdrawing, enhancing the electrophilicity of the α,β-unsaturated carbonyl, making it reactive in Suzuki couplings or halogen-exchange reactions .
Steric and Solubility Considerations
- Indol-3-yl derivative (914636-36-5) : The bulky indole moiety increases molecular weight (295.38 g/mol) and may confer affinity for serotonin receptors, common in neuroactive compounds .
Biological Activity
(2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Functional Groups : Hydroxyphenyl, nitrile, and ketone groups.
- Molecular Formula : C14H15NO2.
- IUPAC Name : this compound.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may modulate receptor activity through interactions involving its nitrile and ketone groups, leading to downstream biological effects.
Antitumor Activity
Research indicates that this compound exhibits growth inhibitory effects against various tumor cell lines. The compound's mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells.
Antimicrobial Properties
The compound has shown promising antimicrobial activity. Studies indicate that it can inhibit the growth of bacteria such as Staphylococcus epidermidis, suggesting potential applications in treating infections.
Antioxidant Effects
The presence of hydroxyl groups in the structure contributes to its antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may be beneficial in preventing chronic diseases.
Case Studies
-
Antitumor Efficacy : A study evaluated the compound's effects on human cancer cell lines using the MTT assay, demonstrating a significant reduction in cell viability at specific concentrations.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 HeLa (Cervical Cancer) 10 - Antimicrobial Testing : The compound was tested against several bacterial strains, with results indicating an MIC of 1000 µg/mL against Staphylococcus epidermidis, showcasing its potential as an antimicrobial agent.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| (2E)-2-[(4-methoxyphenyl)methylidene]-... | Moderate antitumor activity |
| (2E)-2-[(4-chlorophenyl)methylidene]-... | Low antimicrobial activity |
| (2E)-2-[(4-nitrophenyl)methylidene]-... | High antioxidant properties |
This comparison highlights that the hydroxy group significantly enhances both antimicrobial and antioxidant activities compared to other substituents like methoxy or nitro groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile, and how do reaction conditions influence stereoselectivity?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 4-hydroxybenzaldehyde derivatives and 4,4-dimethyl-3-oxopentanenitrile. Key factors include:
- Catalyst selection : Use of piperidine or ammonium acetate to promote enolate formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while toluene may improve stereochemical control for the (2E)-isomer .
- Temperature : Reactions conducted at 80–100°C typically yield higher purity. Confirm stereochemistry via NOESY NMR or X-ray crystallography .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?
- Methodological Answer :
- NMR : ¹H/¹³C NMR for backbone structure verification. The α,β-unsaturated ketone moiety shows characteristic downfield shifts (δ 7.2–7.8 ppm for aromatic protons; δ 190–200 ppm for carbonyl carbons) .
- IR : Confirm nitrile (C≡N) stretch at ~2220 cm⁻¹ and conjugated carbonyl (C=O) at ~1680 cm⁻¹ .
- Data contradictions : If discrepancies arise (e.g., unexpected NOE correlations), cross-validate with high-resolution mass spectrometry (HRMS) or computational simulations (DFT-based NMR predictions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in antioxidant assays?
- Methodological Answer :
- Assay standardization : Variability in DPPH/ABTS radical scavenging protocols (e.g., incubation time, solvent polarity) can skew results. Adopt ISO/IEC 17025 guidelines for reproducibility .
- Matrix effects : Degradation of organic compounds during prolonged assays (e.g., >6 hours) may confound results. Implement real-time monitoring via HPLC or cooling systems to stabilize samples .
- Control experiments : Include reference antioxidants (e.g., ascorbic acid) and validate purity via HPLC-UV/ELSD .
Q. What computational strategies are recommended for studying the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT calculations : Use Gaussian 09/B3LYP/6-311++G(d,p) to model frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .
- Molecular dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to assess stability of the (2E)-configuration under physiological conditions .
- Docking studies : For biological applications, dock the compound into target protein active sites (e.g., COX-2 for anti-inflammatory studies) using AutoDock Vina with flexible side chains .
Q. How can AI-driven tools improve the reproducibility of synthesis protocols for this compound?
- Methodological Answer :
- Protocol optimization : Platforms like PubCompare.ai enable cross-referencing of published protocols to identify optimal reagent ratios, catalysts, and workup steps .
- Failure analysis : Train machine learning models on failed reactions (e.g., undesired Z-isomer formation) to predict corrective actions (e.g., additive screening) .
- Data curation : Use AI to aggregate spectral databases (e.g., SDBS, NIST) for rapid validation of synthetic intermediates .
Experimental Design Considerations
Q. What are the critical limitations in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Purification challenges : Column chromatography may be impractical for large batches. Switch to recrystallization (solvent: ethyl acetate/hexane) or centrifugal partition chromatography .
- Thermal stability : Conduct DSC/TGA to identify decomposition thresholds (>150°C common for α,β-unsaturated nitriles) .
- Yield optimization : Use design-of-experiment (DoE) frameworks (e.g., Taguchi methods) to balance time, cost, and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
